molecular formula C10H7N3O4 B169659 Ácido 4-(1H-imidazol-1-YL)-3-nitrobenzoico CAS No. 167626-67-7

Ácido 4-(1H-imidazol-1-YL)-3-nitrobenzoico

Número de catálogo: B169659
Número CAS: 167626-67-7
Peso molecular: 233.18 g/mol
Clave InChI: FLYKERXELOIGQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a chemical compound that features an imidazole ring substituted with a nitrobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Aplicaciones Científicas De Investigación

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different substituted imidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(1H-Imidazol-1-YL)-3-aminobenzoic acid.

    Reduction: Formation of various substituted imidazoles.

    Substitution: Formation of derivatives with different functional groups replacing the nitro group.

Comparación Con Compuestos Similares

    4-(1H-Imidazol-1-YL)benzoic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.

    4-(1H-Imidazol-1-YL)-3-aminobenzoic acid: The amino group provides different biological activity compared to the nitro group.

    4-(1H-Imidazol-1-YL)-3-chlorobenzoic acid:

Uniqueness: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is unique due to the presence of both the imidazole ring and the nitrobenzoic acid moiety, which confer distinct chemical and biological properties

Actividad Biológica

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, also known by its chemical structure C10H7N3O4C_{10}H_7N_3O_4, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C10H7N3O4C_{10}H_7N_3O_4
  • Molecular Weight : 233.18 g/mol
  • CAS Number : 167626-67-7

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. It has been shown to exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid have been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The IC50 values suggest significant antiproliferative activity, with lower concentrations required to inhibit cell growth in more sensitive cell lines.

The biological activity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial action.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death via mitochondrial dysfunction and activation of caspases.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage, enhancing its cytotoxic effects against tumor cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid:

  • A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazole ring could enhance its cytotoxicity against resistant cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
  • Another investigation focused on its use in combination therapies for bacterial infections, demonstrating synergistic effects when paired with existing antibiotics .

Propiedades

IUPAC Name

4-imidazol-1-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKERXELOIGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353255
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-67-7
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.